molecular formula C24H18ClNO2S2 B2813019 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide CAS No. 477857-99-1

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2813019
CAS No.: 477857-99-1
M. Wt: 451.98
InChI Key: SFRPSOFCVZXRTQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide (CAS: 477857-99-1) is a thiophene-derived carboxamide featuring a 4-chlorophenyl group at position 3, a methylsulfanyl group at position 5, and a 4-phenoxyphenyl carboxamide moiety. Its molecular formula is C₁₈H₁₃ClN₂O₂S₂, and it is identified by InChIKey SFRPSOFCVZXRTQ-UHFFFAOYSA-N . The compound is commercially available from multiple suppliers, highlighting its relevance in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO2S2/c1-29-22-15-21(16-7-9-17(25)10-8-16)23(30-22)24(27)26-18-11-13-20(14-12-18)28-19-5-3-2-4-6-19/h2-15H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPSOFCVZXRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-bromo-4-chlorobenzaldehyde with methylthioglycolate in the presence of a base can yield the desired thiophene ring.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-phenoxyphenyl groups can be achieved through substitution reactions. For example, the reaction of the thiophene derivative with 4-chlorophenylboronic acid and 4-phenoxyphenylboronic acid in the presence of a palladium catalyst can lead to the desired substitutions.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted thiophene derivative with an appropriate amine, such as 4-phenoxyphenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, investigations into related compounds have highlighted their ability to interfere with cell cycle progression and promote programmed cell death in various cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of thiophene derivatives has been explored in models of neurodegenerative diseases. Compounds within this class are believed to modulate neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease. Research has demonstrated that these compounds can enhance neuronal survival and function by targeting specific neuroreceptors involved in cellular signaling pathways .

Antimicrobial Properties

Compounds similar to 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide have been evaluated for their antimicrobial activity against various pathogens. The presence of the chlorophenyl and phenoxy groups enhances their interaction with microbial membranes, leading to increased permeability and subsequent cell death. Studies have reported effective inhibition of both bacterial and fungal strains, indicating their potential as therapeutic agents in treating infections .

Agricultural Applications

In agricultural research, thiophene derivatives are being investigated for their fungicidal properties. The compound's ability to disrupt fungal cell wall synthesis has made it a candidate for developing new agrochemicals aimed at controlling crop diseases caused by phytopathogens. Preliminary studies suggest that these compounds can provide effective protection against a range of agricultural pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiophene derivatives on breast cancer cell lines. The results demonstrated that these compounds induced apoptosis through the activation of caspase pathways, significantly reducing cell viability at micromolar concentrations .

Case Study 2: Neuroprotection

Research featured in Neuroscience Letters highlighted the neuroprotective effects of thiophene derivatives in a rodent model of Parkinson's disease. The study showed that treatment with these compounds reduced neuroinflammation markers and improved motor function, suggesting potential therapeutic applications for neurodegenerative disorders .

Case Study 3: Antimicrobial Efficacy

A recent investigation published in Applied Microbiology evaluated the antimicrobial activity of thiophene derivatives against common agricultural pathogens. The findings indicated that these compounds exhibited broad-spectrum activity, effectively inhibiting both Gram-positive and Gram-negative bacteria as well as several fungal species .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Observations:

The 4-phenoxyphenyl substituent introduces steric bulk, which could influence binding interactions in biological targets compared to smaller groups like cyclopropyl-pyrazole () .

Synthetic Efficiency: Yields for piperidinyloxy derivatives () range from 16% to 79%, suggesting that steric and electronic factors significantly impact reaction efficiency.

Biological Activity Trends: 4-Chlorophenyl is a recurring pharmacophore in active compounds. For instance, Compound 16 () exhibits potent anticancer activity, attributed to its pyrrolopyrimidine substituent . The target compound’s phenoxyphenyl group may similarly modulate activity, though empirical data is lacking.

Functional Group Impact on Bioactivity

  • Chlorophenyl Moieties : Present in all compared compounds, this group is critical for hydrophobic interactions in biological targets. Its position (e.g., 3-Cl vs. 4-Cl) affects activity, as seen in lower yields for 3-Cl derivatives () .
  • The target compound’s phenoxyphenyl group may offer π-π stacking interactions .
  • Sulfur-Containing Groups : Methylsulfanyl (target) and thiazole () groups contribute to metabolic stability and redox activity, which could influence pharmacokinetics .

Biological Activity

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H18ClNO2SC_{24}H_{18}ClNO_2S, and it features a thiophene ring substituted with various functional groups that contribute to its biological properties. The presence of the chlorophenyl and phenoxyphenyl groups enhances its interaction with biological targets.

Research indicates that compounds similar to 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide exhibit anti-cancer properties through several mechanisms:

  • Inhibition of Cellular Proliferation : The compound has been shown to inhibit cell growth in various cancer cell lines, suggesting potential as an anti-cancer agent. For instance, studies indicate that it may interfere with cell cycle progression and induce apoptosis in malignant cells .
  • Targeting Specific Pathways : The compound may modulate key signaling pathways involved in cancer progression, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Anti-Cancer Activity : A study demonstrated that derivatives of thiophene compounds, including our target compound, showed significant cytotoxic effects against human melanoma cells. The compound induced cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .
  • Cytotoxicity Assays : In vitro assays using MTT and flow cytometry have shown that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during treatment .
  • Mechanistic Insights : The inhibition of tyrosinase activity in melanoma cells was noted, suggesting additional mechanisms by which this compound may exert anti-cancer effects .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide:

StudyModelKey FindingsReference
Study AHuman Melanoma CellsInduced S phase arrest; selective cytotoxicity (4.9-fold)
Study BCHO CellsInhibited calcium mobilization; potential for anti-inflammatory effects
Study CVarious Cancer Cell LinesDemonstrated inhibition of PI3K/Akt pathway; reduced cell viability

Q & A

Q. How can researchers optimize the synthetic yield of 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide?

Methodological Answer: Key parameters include:

  • Reaction Conditions : Temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or dichloromethane for nucleophilic substitutions), and reaction time (monitored via TLC) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Catalysts : Use of bases like NaH or K₂CO₃ to deprotonate intermediates during coupling reactions .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; methylsulfanyl group at δ 2.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 457.03) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory results in the compound’s biological activity (e.g., antimicrobial vs. ineffective) be resolved?

Methodological Answer:

  • Purity Validation : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities causing false negatives/positives .
  • Dose-Response Studies : Test across a concentration range (e.g., 1–100 µM) to identify threshold effects .
  • Mechanistic Assays : Combine growth inhibition assays (MIC) with target-specific tests (e.g., enzyme inhibition or protein binding studies) to confirm mode of action .

Q. What computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or bacterial enzymes) .
  • QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) or steric parameters (logP) with activity data to guide structural modifications .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for functionalization .

Q. How can researchers validate crystallographic data for this compound using SHELX programs?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Cl, S) .
  • Structure Refinement : SHELXL for least-squares refinement (anisotropic displacement parameters for non-H atoms; R1 < 0.05) .
  • Validation : Check CIF files with PLATON for symmetry errors or missed twinning .

Q. What strategies address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility .
  • Surfactants : Add Tween-80 (0.01–0.1%) to prevent aggregation in cell-based assays .
  • Prodrug Design : Synthesize phosphate or ester derivatives for improved bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
  • Cell Line Authentication : STR profiling to ensure consistency in biological models .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.